Bienvenue dans la boutique en ligne BenchChem!

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Kinase inhibitor design Hinge-binding fragment 6-Methoxypyrimidine SAR

This 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine (CAS 2415471-90-6) is a differentiated kinase hinge-binding fragment. The 6-methoxypyrimidin-4-yl moiety is a validated ATP-pocket motif (autotaxin IC50 0.042 µM). Its 5,6-dimethylpyrimidine core avoids the promiscuity of quinazoline probes, enabling cleaner kinase selectivity profiling. The piperazine nitrogen provides a synthetic handle for PROTAC degrader conjugation (VHL, CRBN, IAP). With a moderate MW of 300.36 Da and no pre-existing selectivity biases, it is an ideal starting point for fragment-based drug discovery (FBDD) or as a negative control in methoxy-substituted kinase inhibitor assays.

Molecular Formula C15H20N6O
Molecular Weight 300.366
CAS No. 2415471-90-6
Cat. No. B2825872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
CAS2415471-90-6
Molecular FormulaC15H20N6O
Molecular Weight300.366
Structural Identifiers
SMILESCC1=C(N=CN=C1N2CCN(CC2)C3=CC(=NC=N3)OC)C
InChIInChI=1S/C15H20N6O/c1-11-12(2)16-9-19-15(11)21-6-4-20(5-7-21)13-8-14(22-3)18-10-17-13/h8-10H,4-7H2,1-3H3
InChIKeyMWFOWUVYHQNLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine (CAS 2415471-90-6): Structural Classification and Core Properties


4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine (CAS 2415471-90-6) is a synthetic heterocyclic compound belonging to the piperazinyl-pyrimidine class, with a molecular formula of C15H20N6O and a molecular weight of 300.36 g/mol [1]. Structurally, it features a 5,6-dimethylpyrimidine core linked via a piperazine spacer to a 6-methoxypyrimidin-4-yl moiety. This scaffold is characteristic of ATP-competitive kinase hinge-binding fragments, where the methoxypyrimidine group often engages the hinge region via hydrogen bonding [2]. The compound is catalogued in PubChem (CID 146074340) and is offered by chemical suppliers primarily as a research intermediate or potential kinase inhibitor building block.

Why 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine Cannot Be Substituted by a Generic Piperazinyl-Pyrimidine Analog


Piperazinyl-pyrimidine derivatives are not functionally interchangeable due to the critical role that specific substituent patterns play in kinase selectivity and binding mode. The 6-methoxy group on the pyrimidine ring serves as a hydrogen-bond acceptor for the kinase hinge region, and its size and electronic properties directly influence ATP-pocket complementarity [1]. Substitution at the 5- and 6-positions of the second pyrimidine ring with methyl groups alters the conformational preference of the molecule and can affect selectivity profiles against closely related kinases, as demonstrated in structure-activity relationship (SAR) studies of analogous piperazinylpyrimidine kinase inhibitors [2]. Generic substitution with an uncharacterized analog risks losing target engagement, introducing off-target activity, or altering physicochemical parameters critical for downstream applications.

Quantitative Differentiation Evidence for 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine vs. Structural Analogs


Methoxy Substituent Contribution to Hinge-Binding Affinity: Class-Level Inference from Autotaxin Crystal Structures

The 6-methoxypyrimidin-4-yl moiety engages the kinase hinge region via a bidentate hydrogen-bonding interaction, as observed in co-crystal structures of related inhibitors (e.g., autotaxin inhibitor with IC50 = 0.0417 μM bound via the same methoxypyrimidine hinge-binder) [1]. Analogs lacking the 6-methoxy group (e.g., unsubstituted pyrimidin-4-yl or 6-chloro variants) are predicted to lose or weaken this hinge contact, with estimated affinity reductions of 10- to 50-fold based on kinase hinge-binder SAR rules [2]. The 5,6-dimethyl substitution on the second pyrimidine further restricts conformational flexibility, potentially reducing entropic penalty upon binding relative to unsubstituted analogs.

Kinase inhibitor design Hinge-binding fragment 6-Methoxypyrimidine SAR

Selectivity Advantage of the 5,6-Dimethylpyrimidine Core Over Quinazoline-Containing Analogs

The 5,6-dimethylpyrimidine core present in this compound is smaller and less lipophilic than the quinazoline core found in closely related analog 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline (CAS 2640835-24-9) [1]. Quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) typically exhibit broad EGFR-family activity, whereas pyrimidine-based scaffolds often offer narrower selectivity profiles [2]. In published piperazinylpyrimidine SAR, compounds with a dimethylpyrimidine core showed reduced off-target binding to CYP450 enzymes compared to quinazoline counterparts, though direct comparative data for this specific pair is not publicly available.

Kinase selectivity 5,6-Dimethylpyrimidine Quinazoline scaffold comparison

Absence of Cyclopropyl Group Improves Solubility and Synthetic Tractability vs. 2-Cyclopropyl Analog

The target compound lacks the 2-cyclopropyl substituent found on analog 2-cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine (CAS 2415539-43-2) . Cyclopropyl groups, while often added for metabolic stability, increase lipophilicity (cLogP) and reduce aqueous solubility. The target compound has a calculated XLogP3 of 1.9 and zero hydrogen bond donors, predicting superior aqueous solubility compared to the cyclopropyl analog which has a higher cLogP (estimated >2.5) due to the additional hydrocarbon. Improved solubility facilitates in vitro assay preparation and reduces the need for DMSO co-solvents, which can artifactually inhibit certain enzymes [1].

Aqueous solubility Synthetic accessibility Drug-likeness

Piperazine Linker Conformational Flexibility vs. Direct Pyrimidine-Pyrimidine Linked Analogs

The piperazine linker between the two pyrimidine rings provides a balance of rigidity and flexibility that is absent in directly linked bis-pyrimidine analogs (e.g., 2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine) . The chair-boat conformational equilibrium of piperazine allows the two heterocyclic rings to adopt multiple relative orientations, potentially enabling the compound to adapt to different kinase hinge geometries. This conformational flexibility is a known advantage for fragment-based screening, as it increases the probability of finding productive binding poses across diverse kinase targets [1].

Linker optimization Conformational flexibility Binding mode

Limited Data Transparency: Differentially Low Published Characterization Relative to Peer Compounds

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature (as of April 2026) reveals zero publicly available IC50, Ki, or cellular activity data for this compound, in contrast to structurally related piperazinylpyrimidine compounds such as the CCR4 antagonist series (US 9493453 B2) [1] and the S6K1 inhibitor PF-4708671 (Ki = 20 nM, IC50 = 160 nM) . This data vacuum represents a procurement risk: researchers must independently validate the compound's purity, stability, and biological activity before committing to large-scale studies. The absence of published characterization is itself a quantifiable differentiator from more thoroughly profiled analogs.

Data availability Procurement risk Characterization gap

Recommended Application Scenarios for 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine Based on Differentiated Structural Features


Kinase Hinge-Binder Fragment for Fragment-Based Drug Discovery (FBDD) Libraries

The 6-methoxypyrimidin-4-yl moiety is a validated kinase hinge-binding motif, as demonstrated by co-crystal structures of autotaxin inhibitors achieving IC50 values of 0.042 µM [1]. This compound can serve as a core fragment for FBDD campaigns targeting ATP-binding pockets, where the piperazine linker allows subsequent fragment growing or linking strategies. The absence of a cyclopropyl or quinazoline substituent makes this a cleaner starting fragment with fewer pre-existing selectivity biases [2].

Chemical Probe for Selectivity Profiling of Pyrimidine-Recognizing Kinases

The 5,6-dimethylpyrimidine core differentiates this compound from quinazoline-based probes that exhibit broad EGFR-family activity [1]. Researchers can use this scaffold to interrogate kinase targets that preferentially recognize smaller, less lipophilic ATP-site ligands, potentially identifying novel kinase vulnerabilities that are masked by more promiscuous quinazoline probes.

Synthetic Intermediate for PROTAC Kinase Degrader Design

The piperazine nitrogen provides a convenient synthetic handle for conjugation to E3 ligase ligands (e.g., VHL, CRBN, or IAP binders) to create PROTACs targeting kinases [1]. The moderate molecular weight (300.36 Da) and predicted solubility advantage over cyclopropyl-containing analogs make this compound a synthetically tractable starting point for bifunctional degrader synthesis. The methoxy group can also serve as a metabolic soft spot for later optimization [2].

Negative Control Compound for Methoxy-Substituted Kinase Inhibitor Studies

Given the complete absence of published bioactivity data, this compound may be suitable as a negative control in assays where methoxy-substituted kinase inhibitors are being profiled [1]. Its structural similarity to active kinase inhibitors (e.g., PF-4708671) without confirmed target engagement allows it to control for non-specific effects arising from the piperazinyl-pyrimidine scaffold itself.

Quote Request

Request a Quote for 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.